2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- is a heterocyclic compound that belongs to the pyrrolopyridine family. It features a unique structural composition characterized by a pyrrolo[2,3-b]pyridine core with chlorine and iodine substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound's chemical structure is defined by the International Union of Pure and Applied Chemistry as a complex heterocycle, with the specific registry number 1190322-30-5. It is often synthesized from readily available precursors through multi-step reactions, making it accessible for research and development purposes.
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- is classified under heterocyclic compounds, specifically within the pyrrolopyridine subclass. Its unique features stem from the presence of halogen atoms (chlorine and iodine), which significantly influence its reactivity and biological properties.
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- typically involves several key steps:
The synthetic pathways may vary depending on the starting materials used. Common methods include nucleophilic substitution reactions and cyclization processes that are optimized for yield and efficiency in laboratory settings. Industrial production may utilize continuous flow reactors to enhance scalability and reproducibility.
The molecular formula for this compound is , with a molecular weight of approximately 267.5 g/mol. The presence of halogens contributes to its unique chemical behavior and potential reactivity in various chemical environments.
2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- can participate in several types of chemical reactions:
Reagents commonly used for these reactions include sodium borohydride for reductions and various halogenating agents for substitutions. The choice of conditions (temperature, solvent) is critical to achieving desired reaction outcomes.
The mechanism of action for 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity which can lead to various biological effects such as inhibition of protein kinases involved in cell signaling pathways related to proliferation and apoptosis. This interaction is crucial for its potential therapeutic applications in treating diseases like cancer .
The physical properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions during synthesis and application.
The applications of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- span several fields:
Halogenation, particularly at the 4- and 6-positions, profoundly alters the electronic and steric properties of the pyrrolo[2,3-b]pyridine scaffold. The 6-chloro-4-iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivative exemplifies strategic halogen placement for optimal target engagement:
Electronic Modulation: The chlorine atom at position 6 exerts a strong -I effect, reducing electron density at N7 and C5, thereby enhancing electrophilic susceptibility at C5 while stabilizing the ring system against oxidative metabolism [4] [6]. Iodine at position 4 provides polarizability for hydrophobic interactions and serves as a synthetic handle for transition metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse analogues [4] [8].
Conformational Effects: X-ray crystallography of analogues reveals that the 2-oxo group participates in intramolecular hydrogen bonding with the N1-H proton (distance: ~2.0 Å), creating a pseudo-planar structure that enhances membrane permeability [4]. The iodine atom’s bulk (van der Waals radius: 1.98 Å) strategically occupies hydrophobic pockets in target proteins.
Target-Specific Advantages: In RORγt inverse agonism, the 4-iodo substituent enhances hydrophobic contact with Leu287 and Val361 in the ligand-binding domain, while the 6-chloro group minimizes off-target activity against RORα/β isoforms [3] [4]. For BRAFV600E inhibition, chloro-substituted pyrrolo[2,3-b]pyridines demonstrate 10-fold higher potency (IC50 ≈ 0.08 µM) compared to non-halogenated analogues due to halogen bonding with Cys532 [6].
Table 1: Impact of Halogen Position on Pharmacological Parameters in Pyrrolo[2,3-b]pyridines
Substitution Pattern | Primary Target | Binding Affinity (IC₅₀) | Key Interactions |
---|---|---|---|
6-Chloro-4-iodo | RORγt | 5–12 nM (Kd) | Hydrophobic contact with Leu287/Val361 |
5-Bromo | BRAFV600E | 85 nM | Halogen bonding with Cys532 |
4-Fluoro | CSF1R | 22 nM | H-bond with Cys677; hydrophobic with Leu588 |
Unsubstituted | BRAFV600E | 820 nM | Minimal hinge region contacts |
The medicinal exploration of pyrrolo[2,3-b]pyridin-2-ones has progressed through distinct phases:
Early Exploration (1970s-1990s): Initial studies focused on antibacterial applications, with Hooper's 1978 synthesis of pyrrolo[3,2-b]pyridine derivatives exhibiting modest Gram-positive activity [5]. The discovery of ticlopidine's antiplatelet effects (1991) demonstrated the therapeutic relevance of fused pyrrole-pyridine systems, though not directly derived from the 2-oxo scaffold [5].
Kinase Inhibitor Era (2000s-Present): The 2011 FDA approval of vemurafenib marked a watershed moment, validating pyrrolo[2,3-b]pyridine as a kinase-inhibiting scaffold [5] [6]. This stimulated systematic exploration of halogenated derivatives, culminating in compounds like 6-chloro-4-iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, which emerged from structure-activity relationship (SAR) studies targeting RORγt and BRAFV600E [3] [4] [6]. Modern design leverages scaffold hybridization, as seen in pyrrolo[2,3-b]pyridine-pyridinone hybrids that inhibit CSF1R with Kd values <10 nM [8].
Contemporary Innovations: Recent synthetic advances enable regioselective halogenation at C4/C6 via directed ortho-metalation (DoM) or Pd-catalyzed C-H activation [6] [8]. These methods facilitate the production of derivatives like the 6-chloro-4-iodo variant for targeted protein degradation and covalent inhibition strategies, exemplified by BTK and EGFR degraders incorporating this scaffold [5] .
Table 2: Key Milestones in Pyrrolo[2,3-b]pyridin-2-one Drug Discovery
Timeline | Development | Therapeutic Application | Impact |
---|---|---|---|
1978 | First antibacterial pyrrolo[3,2-b]pyridines | Anti-infectives | Demonstrated scaffold bioavailability |
2011 | FDA approval of vemurafenib | Melanoma therapy | Validated scaffold for kinase inhibition |
2015 | Discovery of RORγt inverse agonists | Autoimmune diseases | Established 4-halo substitution for nuclear receptor targeting |
2020 | BRAFV600E inhibitors (IC50 < 0.1 µM) | Oncology | Optimized 6-chloro derivatives for potency |
2023-Present | CSF1R/pyrrolopyrimidine hybrids | Neuroinflammation/Alzheimer’s | Scaffold hybridization for CNS penetration |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4